molecular formula C19H23N3O3 B2662089 N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 953987-32-1

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2662089
CAS No.: 953987-32-1
M. Wt: 341.411
InChI Key: NRNVNFLCLOMIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications

Polymer Interaction with DNA and Bacterial Cells

A study on the synthesis and characterization of a light-switchable polymer demonstrates its application in condensing and releasing double-strand DNA upon light irradiation. This polymer exhibits a unique ability to switch its antibacterial activity to a non-toxic character when exposed to Escherichia coli bacterial cells, both in solution and on surfaces. This feature is attributed to the photolabile o-nitrobenzyl carboxymethyl pendant moiety, which transforms to a zwitterionic carboxybetaine form upon irradiation at 365 nm (Sobolčiak et al., 2013).

Oxidation in Water by Photoassisted Fenton Reaction

Research on the complete oxidation of metolachlor and methyl parathion in water through the photoassisted Fenton reaction (Fe3+/H2O2/u.v.) reveals a rapid decomposition process. This method results in the complete mineralization of metolachlor to HCl, inorganic N, and CO2, demonstrating a mild and effective remedy for dilute pesticide wastes. The study highlights the potential for photoassisted Fenton oxidation as an environmentally friendly approach to water treatment (Pignatello & Sun, 1995).

Influence of Substitution on pKa Values

An investigation into the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom provides insights into the chemistry of N1N1-dimethylamidines. This study, involving three series of N1N1-dimethylamidines, explores the correlation between pKa values and the structural configuration of these compounds, shedding light on the intricate balance between electronic effects and molecular stability (Oszczapowicz & Krawczyk, 1989).

Photochromism of Bichromophoric Oxazines

A study on the synthesis and photochemical properties of a series of photochromic [1,3]oxazines reveals their potential applications in materials science. These compounds, which exhibit photochromism upon excitation, could be utilized in the development of new materials with light-responsive properties. The research highlights the influence of substituents on the photochemical behavior of these oxazines, offering a pathway for the design of advanced photofunctional materials (Deniz et al., 2009).

Receptor Interaction Profiles of Novel Derivatives

A comprehensive study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared to their 2C drugs and lysergic acid diethylamide (LSD) counterparts offers insights into the pharmacological properties of these substances. The findings indicate that NBOMe drugs are potent agonists of the 5-HT2A receptor, suggesting their strong hallucinogenic effects and potential for research in neuroscience and pharmacology (Rickli et al., 2015).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNVNFLCLOMIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.